3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid
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Overview
Description
3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid is a complex organic compound that features a thiolane ring, a carboxylic acid group, and a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid typically involves multiple steps, starting with the preparation of the substituted phenylacetyl intermediate. This intermediate is then reacted with thiolane-3-carboxylic acid under specific conditions to form the final product. Common reagents used in these reactions include bromine, fluorine, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[[2-(3-Bromo-4-chlorophenyl)acetyl]amino]thiolane-3-carboxylic acid
- 3-[[2-(3-Bromo-4-methylphenyl)acetyl]amino]thiolane-3-carboxylic acid
- 3-[[2-(3-Bromo-4-nitrophenyl)acetyl]amino]thiolane-3-carboxylic acid
Uniqueness
3-[[2-(3-Bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid is unique due to the presence of both bromine and fluorine atoms in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and specificity in various applications.
Properties
IUPAC Name |
3-[[2-(3-bromo-4-fluorophenyl)acetyl]amino]thiolane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrFNO3S/c14-9-5-8(1-2-10(9)15)6-11(17)16-13(12(18)19)3-4-20-7-13/h1-2,5H,3-4,6-7H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GATUUBIKMQNYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C(=O)O)NC(=O)CC2=CC(=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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